3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a 1-methyl-1H-1,2,4-triazole derivative. The exact conditions and reagents would depend on the specific derivatives used .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the aniline) attached to a 1,2,4-triazole ring via a single bond. The triazole ring would have a methyl group attached to one of the nitrogen atoms .Chemical Reactions Analysis
As a derivative of aniline and triazole, this compound could potentially participate in various chemical reactions. For example, it might undergo electrophilic substitution reactions on the benzene ring, or it could participate in reactions involving the triazole ring .Scientific Research Applications
Photoluminescent Copper(I) Complexes
A study by Manbeck, Brennessel, and Eisenberg (2011) explores the creation of photoluminescent copper(I) complexes incorporating amido-triazole and diphosphine ligands, which include variations of the triazole-aniline structure. These complexes display photoluminescence with a range of colors and potential applications in materials science due to their long-lived luminescence properties (Manbeck, Brennessel, & Eisenberg, 2011).
Microtubule-Binding Agents
Odlo et al. (2010) investigated 1,2,3-triazole analogs of combretastatin A-4, where triazole-aniline structures were used to develop potential microtubule-binding agents. This research indicates the use of triazole-aniline compounds in the development of novel anticancer therapies (Odlo et al., 2010).
Rhenium(I) and Rhenium(V) Cores in Medicinal Chemistry
Wang et al. (2017) described the synthesis of multidentate ligands, including those with a triazole-aniline structure, for coordination with rhenium cores. This research is significant for biomedical applications, particularly in imaging and therapy (Wang et al., 2017).
Aniline Recognition in Environmental Monitoring
Research by Kumar, Tamilarasan, and Sreekanth (2011) found that triazole-based Schiff base compounds, including triazole-aniline structures, can selectively detect toxic aromatic amines like aniline, indicating potential applications in environmental monitoring and safety (Kumar, Tamilarasan, & Sreekanth, 2011).
Energetic Materials in Propellants and Explosives
Rao et al. (2016) conducted studies on the thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles, including triazole-aniline derivatives. Their findings have implications for the development of propellants and explosives, highlighting the role of triazole-aniline compounds in materials science (Rao et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1-methyl-1,2,4-triazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-11-9(12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFQQUIBXKCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-73-9 | |
Record name | 3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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